6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one

CYP11B2 inhibitor CYP1A2 selectivity drug–drug interaction liability

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 99471-41-7) is a heteroaryl-substituted 3,4-dihydroquinolin-2(1H)-one that constitutes the unsubstituted parent scaffold of a well-characterized series of human aldosterone synthase (CYP11B2) inhibitors. First disclosed in a 1992 J.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 99471-41-7
Cat. No. B3064363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
CAS99471-41-7
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17)
InChIKeyMPGBYGNPFRLHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 99471-41-7): Core Scaffold for Selective Aldosterone Synthase (CYP11B2) Inhibition and Dual Thromboxane Synthase/cAMP PDE Pharmacology


6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 99471-41-7) is a heteroaryl-substituted 3,4-dihydroquinolin-2(1H)-one that constitutes the unsubstituted parent scaffold of a well-characterized series of human aldosterone synthase (CYP11B2) inhibitors [1]. First disclosed in a 1992 J. Med. Chem. study as part of a dual thromboxane A2 synthase/cAMP phosphodiesterase inhibitor program [2], the compound was later established as a privileged template for CYP11B2 inhibitor optimization by Lucas et al. (2008), where it demonstrated nanomolar CYP11B2 potency (IC50 = 14–28 nM) combined with high selectivity over the homologous CYP11B1 (selectivity factor 241–425) and minimal CYP1A2 liability (IC50 = 30.6 µM) [1]. Its physico-chemical profile (MW 224.26 g/mol, C14H12N2O, mp 181–183 °C) and well-precedented synthetic accessibility via Suzuki coupling of 6-bromo-3,4-dihydroquinolin-2(1H)-one with 3-pyridylboronic acid [3] make it a readily procurable entry point for structure–activity relationship (SAR) exploration and lead optimization campaigns targeting aldosterone-driven cardiovascular pathologies.

Why 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Cannot Be Substituted with Generic Dihydroquinolinone Analogs—Evidence of Position-Specific and Scaffold-Dependent Selectivity


The 3,4-dihydroquinolin-2(1H)-one chemotype spans multiple biological targets (PDE isoforms, VEGFR2, H3 receptors, GABAA), but CYP11B2 inhibition and CYP1A2 avoidance are exquisitely dependent on the 6-position 3-pyridyl substituent and the unsubstituted lactam NH [1]. N-alkylation (e.g., N-ethyl derivative) reduces CYP1A2 IC50 from 30.6 µM to 3.48 µM, eroding hepatic selectivity [2]. Replacing the dihydroquinolinone core with a naphthalene scaffold (leads I–III) increases CYP11B2 potency but introduces unacceptable CYP1A2 inhibition (IC50 = 41–741 nM) and cytotoxicity (tetralone 9) [1]. Even within the quinolinone series, 8-chloro substitution (compound 17) improves potency 7-fold but alters the selectivity fingerprint [1]. These steep SAR gradients mean that generic dihydroquinolinone analogs—even those retaining the pyridyl group—cannot recapitulate the balanced potency/selectivity/safety profile of the unsubstituted parent compound without explicit experimental validation, making CAS 99471-41-7 a non-fungible starting point for reproducible SAR work.

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


CYP1A2 Counter-Screen Selectivity: 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one vs. Naphthalene Leads and N-Ethyl Analog

The unsubstituted parent compound (compound 12 in Lucas et al. 2008) exhibits a CYP1A2 IC50 of 30,600 nM (30.6 µM), representing >1000-fold selectivity over its CYP11B2 IC50 of 28 nM [1]. In contrast, the naphthalene-based leads I, II, and III—which share the 3-pyridyl pharmacophore—show CYP1A2 IC50 values of 41, 440, and 741 nM respectively, representing only 7- to 247-fold selectivity windows [1]. The N-ethyl derivative (1-ethyl-6-pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one) further demonstrates how N-substitution degrades this advantage: its CYP1A2 IC50 drops to 3,480 nM (3.48 µM), a ~9-fold loss in selectivity margin [2]. This is attributed to the aromaticity reduction strategy employed in the dihydroquinolinone scaffold design, which was explicitly validated using compound 12 as the benchmark [1].

CYP11B2 inhibitor CYP1A2 selectivity drug–drug interaction liability

Cytotoxicity Avoidance: 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one vs. Tetralone Analog 9

In the Lucas et al. (2008) lead optimization program, tetralone 9—a highly potent and selective CYP11B2 inhibitor (IC50 = 1.8 nM, selectivity factor 496)—was deemed unsuitable for further development because it exhibited cytotoxicity toward the human U-937 cell line at higher concentrations [1]. The dihydroquinolin-2-one compound 12 was designed as a direct bioisostere of tetralone 9, replacing the tetralone core with a lactam-containing heterocycle, and was found to be non-toxic up to 200 µM in the same assay, the highest concentration tested [1]. This replacement preserved nanomolar CYP11B2 potency (IC50 = 28 nM) and high selectivity (SF = 241–425) while eliminating the cytotoxicity liability inherent to the carbocyclic analog [1].

cytotoxicity safety profiling bioisostere replacement

Oral Bioavailability and Pharmacokinetic Profile: 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Demonstrates 71% Peroral Bioavailability in Rat

Compound 12 achieved a peroral bioavailability of 71% in rat cassette dosing studies, with plasma Cmax = 261 ng/mL and AUC0–∞ = 1753 ng·h/mL [1]. This superior PK profile positioned compound 12 as the benchmark for the quinolinone series, ranking second only to compound 10 (AUC = 3178 ng·h/mL) among 11 tested compounds [1]. In contrast, the isoquinoline derivative 21—despite superior potency (IC50 = 0.2 nM)—exhibited an 11-fold lower Cmax, underscoring that potency gains at the cost of oral exposure do not necessarily translate to in vivo efficacy [1]. The robust oral bioavailability of the unsubstituted parent scaffold supports its use as a reliable starting point for further derivatization without introducing PK liabilities.

oral bioavailability pharmacokinetics in vivo candidate selection

CYP11B2/CYP11B1 Selectivity Profile: 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Compared to Fadrozole and In-Class Derivatives

Compound 12 inhibits human CYP11B2 with IC50 = 14 nM (human enzyme) / 28 nM (V79 MZh cell-expressed) and human CYP11B1 with IC50 = 5952 nM / 6746 nM, yielding a selectivity factor (SF = IC50 CYP11B1 / IC50 CYP11B2) of 425 (human) / 241 (V79) [1][2]. This represents a >50-fold improvement in selectivity over the reference inhibitor fadrozole (CYP11B2 IC50 = 0.8–1 nM, CYP11B1 IC50 = 6.3–10 nM, SF = 8–10) [1][3]. Within the quinolinone series, compound 12's selectivity is intermediate: 8-chloro derivative 17 achieves higher potency (IC50 = 3.8 nM) but with lower selectivity (SF = 187), while compound 18 (N-methyl) sacrifices potency (IC50 = 64 nM) without gaining selectivity [1]. Compound 12 thus occupies a uniquely balanced position—providing sufficient potency for target engagement while maintaining a selectivity margin (>400-fold) that minimizes the risk of cortisol synthesis interference via CYP11B1 inhibition.

CYP11B1 selectivity aldosterone synthase steroidogenic selectivity

Dual Pharmacological Profile: TXA2 Synthase and cAMP PDE Inhibition Confers Platelet Anti-Aggregatory Activity Distinct from Pure CYP11B2 Inhibitors

The 3-pyridyl-substituted dihydroquinolin-2(1H)-one series was originally designed as combined thromboxane A2 (TXA2) synthase and cAMP phosphodiesterase (PDE) inhibitors, with multiple members (e.g., 7a, 7e, 25) demonstrating dual in vitro activity in human platelets [1]. Compound 7e—a close structural analog within this series—exhibited TXA2 synthase IC50 = 1.2 µM and human platelet cAMP PDE IC50 = 6.4 µM, and was orally bioavailable with a long duration of action, providing effective protection against mortality in a collagen-epinephrine-induced pulmonary thromboembolism mouse model [1]. Several compounds in this series, including 7e, were superior to dazoxiben (the reference TXA2 synthase inhibitor) in ADP-induced human platelet aggregation assays [1]. Although compound-specific TXA2/PDE IC50 values for the exact 6-(pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one parent have not been individually reported in the 1992 disclosure, its structural identity as the core scaffold of the active series [2] supports its classification as a dual-mechanism starting point—a feature absent from naphthalene-based CYP11B2 inhibitors and fadrozole, which lack this anti-thrombotic dimension [3].

dual pharmacology thromboxane synthase cAMP phosphodiesterase platelet aggregation

Preferential Selection as Synthetic Template for Dual CYP19/CYP11B2 Inhibitor Design Over Alternative Scaffolds

In the 2012 J. Med. Chem. study by Hu et al. on dual CYP19/CYP11B2 inhibitors, 6-(pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one (designated 'Ref. 4, Chart 3') was explicitly selected as the CYP11B2 template for molecular design over alternative scaffolds because it already contained two structural features critical for CYP19 inhibition—the 3-pyridyl moiety as an N-coordinating heme ligand and the ketone group as a hydrogen bond acceptor mimicking the 6-methoxy substituent of known CYP19 inhibitors [1]. While 'Ref. 4' showed no inherent CYP19 inhibition (IC50 > 500 nM), the deliberate hybridization of this scaffold with CYP19 pharmacophoric elements yielded compounds 3 and 5 with dual IC50 values of ~50 nM (CYP19) and ~20 nM (CYP11B2), and selectivity factors of ~50 over CYP11B1 [1]. This rational scaffold selection—grounded in the parent compound's clean CYP19 background, enabling unambiguous attribution of gained CYP19 activity to introduced modifications—demonstrates a procurement-relevant advantage: the scaffold's well-characterized selectivity baseline makes it an ideal 'blank slate' for fragment-growing or hybrid-design strategies where off-target activity must be attributed to specific structural modifications.

dual inhibitor design CYP19 aromatase scaffold selection rationale

Optimal Procurement and Research Application Scenarios for 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 99471-41-7) Based on Quantitative Differentiation Evidence


CYP11B2 Lead Optimization Campaigns Requiring Low CYP1A2 Liability

For programs seeking to develop selective aldosterone synthase inhibitors where hepatic CYP1A2-mediated drug–drug interactions are a primary safety concern, this compound provides the optimal starting scaffold. Its CYP1A2 IC50 of 30.6 µM—745-fold higher than the naphthalene lead I (IC50 = 41 nM) and 8.8-fold higher than the N-ethyl analog (IC50 = 3,480 nM)—enables SAR exploration with a wide selectivity safety margin [1]. The demonstrated peroral bioavailability of 71% and non-toxicity up to 200 µM further support its use in iterative medicinal chemistry campaigns where both target potency and ADME/Tox endpoints must be simultaneously optimized [1].

Dual-Target Inhibitor Design (CYP11B2 + CYP19 Aromatase) for Cardio-Oncology Indications

As documented in Hu et al. (2012), this compound was explicitly chosen as the CYP11B2 template for designing dual CYP19/CYP11B2 inhibitors targeting cardiovascular complications in postmenopausal breast cancer patients [2]. Its clean CYP19 background (<5% inhibition at 500 nM) and high CYP11B2 potency (IC50 = 28 nM) enable unambiguous attribution of gained CYP19 activity to introduced structural modifications, while preserving a CYP11B1 selectivity factor of >400 to avoid cortisol suppression [1][2]. Procurement of this compound supports fragment-growing or pharmacophore-hybridization strategies where the unsubstituted scaffold serves as the privileged core for installing diverse CYP19-directed substituents.

Cardiovascular Polypharmacology: Combined Aldosterone Suppression and Anti-Platelet Activity

For research groups exploring single-agent polypharmacology approaches to cardiovascular disease—where aldosterone-driven fibrosis and thromboxane-mediated platelet aggregation represent comorbid pathogenic mechanisms—this scaffold uniquely offers a dual-mechanism entry point [3]. Unlike pure CYP11B2 inhibitors (fadrozole, naphthalenes), the 3-pyridyl-dihydroquinolinone series has demonstrated combined TXA2 synthase and cAMP PDE inhibition in human platelets, with close analogs (compound 7e) achieving TXA2 synthase IC50 = 1.2 µM and PDE IC50 = 6.4 µM while retaining oral bioavailability and in vivo anti-thrombotic efficacy [3]. The parent compound provides the unsubstituted scaffold for systematic dual-activity optimization without confounding substituent effects [4].

In Vivo Proof-of-Concept Studies Requiring Oral Bioavailability and Established PK

Preclinical research teams planning rodent efficacy models of hyperaldosteronism, hypertension, or heart failure can confidently select this compound based on its published in vivo PK profile. Cassette dosing in rats demonstrated 71% oral bioavailability, Cmax = 261 ng/mL, and AUC0–∞ = 1753 ng·h/mL [1]. This is superior to tetralone 9 (AUC = 727 ng·h/mL) and compound 11 (AUC = 212 ng·h/mL), reducing the risk of underpowered in vivo studies due to poor exposure [1]. The availability of reliable synthetic protocols and commercial sourcing at 95% purity further de-risks procurement for animal studies requiring gram-scale quantities.

Quote Request

Request a Quote for 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.